N-Bromosaccharin

Description

Historical Context and Evolution of N-Bromosaccharin as a Reagent

The journey of this compound as a reagent in organic synthesis is a story of recognizing and harnessing its unique reactivity. While saccharin (B28170) itself has been known since the late 19th century, its N-bromo derivative gained prominence later as chemists sought more selective and stable brominating agents to replace elemental bromine, which is often corrosive, toxic, and difficult to handle. rsc.org Initial reports on the synthesis of this compound date back several decades, with various methods being developed over time. rsc.org Early procedures often suffered from low yields. tandfonline.com

A significant advancement came with the development of methods reacting the sodium salt of saccharin with brominating agents. tandfonline.com One high-yield preparation involves reacting the sodium salt of saccharin with bromine chloride generated in situ, although this method can sometimes result in contamination with N-chlorosaccharin. tandfonline.com Another convenient, high-yield method involves the reaction of saccharin with potassium bromide and potassium bromate (B103136). tandfonline.com The evolution of these synthetic routes has made this compound more readily accessible for research and industrial applications. rsc.orgtandfonline.com

Initially explored for its potential in bromination reactions, the scope of this compound's applications has expanded considerably. Researchers discovered its efficacy as an oxidizing agent, for instance, in the conversion of thiols to disulfides and the regeneration of carbonyl compounds from oximes. rsc.orgorganic-chemistry.org Its utility in both radical and electrophilic brominations has also been documented, showcasing its versatile nature. tandfonline.com The recognition of this compound's distinct reactivity compared to other N-bromo compounds, such as N-bromosuccinimide (NBS), further fueled its adoption in a wider array of chemical transformations. tandfonline.com

Significance of this compound in Contemporary Organic Synthesis and Catalysis

This compound has emerged as a significant reagent in modern organic synthesis due to its efficiency, selectivity, and versatility. ontosight.ai It is widely employed as a brominating agent, an oxidizing agent, and, in some instances, as a catalyst. rsc.orgsmolecule.com Its applications are diverse, ranging from the synthesis of pharmaceuticals and agrochemicals to the creation of complex materials. ontosight.ai

As a Brominating Agent:

This compound is a highly effective reagent for the electrophilic bromination of a variety of organic compounds. It is particularly useful for the regioselective monobromination of electron-rich aromatic compounds like phenols and anilines, often yielding the para-substituted product with high selectivity. tandfonline.comscite.aisciencemadness.org This selectivity is a key advantage over traditional brominating agents that can lead to multiple brominations and mixtures of isomers. rsc.org The use of this compound in conjunction with a catalyst, such as tungstophosphoric acid, can further enhance its efficiency and selectivity, allowing for rapid conversions under mild conditions. rsc.orgtandfonline.comiau.ir It has also been used for the bromination of other heterocyclic systems. sciencemadness.org

As an Oxidizing Agent:

Beyond bromination, this compound is a valuable oxidizing agent. It has been successfully used for the oxidation of thiols to disulfides, a crucial transformation in various chemical and biological contexts. rsc.orgsciencemadness.org Another notable application is the oxidative cleavage of oximes to regenerate the corresponding aldehydes and ketones. organic-chemistry.orgsmolecule.com This reaction is often characterized by short reaction times and high yields, especially when conducted under microwave irradiation, and avoids over-oxidation products. organic-chemistry.org The saccharin by-product can often be recovered and reused, adding to the sustainability of the process. rsc.org

As a Catalyst:

This compound and its derivatives can also function as catalysts in various organic transformations. rsc.org For instance, it has been used to catalyze the synthesis of heterocyclic compounds like quinazolinones. researchgate.net In these reactions, it can act as a multifunctional reagent, facilitating both cyclocondensation and oxidation steps in a one-pot process. researchgate.net The ability of this compound to be recycled in some catalytic applications makes it an attractive option from a green chemistry perspective. rsc.org

Comparison with Related N-Halo Reagents (e.g., N-Bromosuccinimide, N-Chlorosaccharin) in Terms of Reactivity and Selectivity

The utility of this compound is best understood when compared to other common N-halo reagents, such as N-Bromosuccinimide (NBS) and its chloro-analogue, N-Chlorosaccharin. smolecule.comscite.ai These reagents, while all sources of electrophilic halogens, exhibit distinct differences in their reactivity and selectivity. tandfonline.comresearchgate.netics-ir.org

This compound vs. N-Bromosuccinimide (NBS):

This compound is generally considered to be a stronger electrophilic brominating agent than NBS. tandfonline.comzenodo.org This heightened reactivity can be attributed to the electron-withdrawing nature of the sulfonyl group in the saccharin ring, which makes the N-Br bond more polarized and the bromine atom more electrophilic. tandfonline.comeurekaselect.com This difference in reactivity leads to different outcomes in certain reactions. For example, in the bromination of cyclohexene, this compound gives the addition product, whereas NBS leads to allylic bromination. tandfonline.com In the bromination of activated aromatic compounds, this compound can be more effective and selective than NBS. smolecule.com While NBS is a versatile and widely used reagent, particularly for radical allylic and benzylic brominations, this compound often provides superior results in electrophilic aromatic substitutions where high regioselectivity is desired. organic-chemistry.orgnumberanalytics.com

This compound vs. N-Chlorosaccharin:

Both this compound and N-Chlorosaccharin are powerful halogenating agents derived from saccharin. scite.ai However, they exhibit different selectivities in their reactions with aromatic compounds. In the halogenation of electron-rich aromatics, this compound typically yields only the para-substituted product. scite.aiscielo.br In contrast, N-Chlorosaccharin often produces a mixture of ortho and para isomers, with the para isomer being predominant. scite.aiscielo.br This difference in regioselectivity provides chemists with a tool to selectively install a halogen at a specific position on an aromatic ring. N-Chlorosaccharin is also used for various chlorination reactions, including the synthesis of N-thiocyanatosaccharin and N-trifluoromethylthiosaccharin, and for the oxidation of alcohols. enamine.net

The choice between this compound and other N-halo reagents ultimately depends on the specific transformation being performed, the nature of the substrate, and the desired outcome. The unique reactivity and selectivity profile of this compound has solidified its position as an indispensable reagent in the synthetic chemist's toolbox.

| Reagent | Key Applications | Reactivity/Selectivity Highlights |

| This compound | Electrophilic bromination of aromatics, oxidation of thiols and oximes, catalysis. | Stronger electrophile than NBS, high para-selectivity in aromatic bromination. tandfonline.comsmolecule.comzenodo.org |

| N-Bromosuccinimide (NBS) | Radical allylic and benzylic bromination, electrophilic bromination. | Milder electrophile than this compound, versatile for radical reactions. tandfonline.comorganic-chemistry.orgnumberanalytics.com |

| N-Chlorosaccharin | Electrophilic chlorination of aromatics, oxidation of alcohols. | Produces mixtures of ortho and para isomers in aromatic chlorination. scite.aiscielo.br |

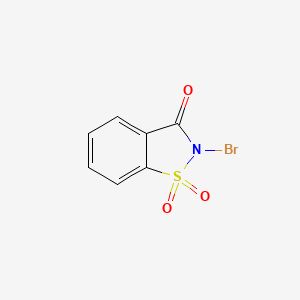

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRADPXNAURXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189350 | |

| Record name | N-Bromosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35812-01-2 | |

| Record name | N-Bromosaccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35812-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035812012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Bromosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of N Bromosaccharin

Traditional Synthetic Routes to N-Bromosaccharin

Historically, the synthesis of this compound has relied on established bromination techniques. These methods, while effective, sometimes involve reagents or conditions that present challenges for large-scale operations or environmental considerations.

A common and straightforward method for preparing this compound involves the direct bromination of sodium saccharin (B28170), which is readily available, non-corrosive, and non-toxic smolecule.comsciencemadness.orgresearchgate.netiau.ir. This process is generally efficient in yielding the desired product smolecule.com.

Several specific approaches have been reported:

Reaction with Bromine Chloride: Sanchez et al. reported the synthesis of this compound by reacting sodium saccharin with bromine chloride rsc.org.

Reaction with Potassium Bromide and Potassium Bromate (B103136): Zajc reported the synthesis of this compound from saccharin using potassium bromide (KBr) and potassium bromate (KBrO3) rsc.org.

Reaction with Halogens: The classical procedure for preparing N-halosaccharins, including this compound, involves the reaction of the sodium salt of saccharin with elemental halogens. However, the handling and manipulation of toxic and corrosive halogens like bromine can be problematic, especially at multigram scales researchgate.net.

Beyond direct reaction with elemental bromine, other brominating agents have been utilized in the synthesis of this compound.

Bromine Chloride: As mentioned, bromine chloride has been employed in the reaction with sodium saccharin to produce this compound rsc.org.

Potassium Bromide and Oxone®: A more contemporary approach, often considered greener, involves the reaction of sodium saccharin with potassium bromide (KBr) and Oxone® (potassium peroxymonosulfate (B1194676) triple salt) in water. This method, performed at room temperature for approximately 24 hours, yields this compound. Using 50 mmol of sodium saccharin, 50 mmol of KBr, and 50 mmol of Oxone in 250 mL of water, often with a small amount of sodium carbonate, has been shown to produce this compound in yields around 64% researchgate.nettandfonline.comresearchgate.net. On a 10 mmol scale, this reaction also precipitates the N-halosaccharin product, which can be obtained in high purity without recrystallization, albeit in moderate yields researchgate.netresearchgate.net.

Advanced and Green Chemistry Approaches for this compound Synthesis

The development of more sustainable and efficient synthetic routes has been a focus in the preparation of this compound, aligning with the principles of green chemistry.

While specific detailed protocols for the microwave-assisted synthesis of this compound itself are not extensively detailed in the provided snippets, microwave irradiation is recognized as an advancement that can enhance reaction rates and yields while simplifying the synthesis process for various chemical preparations smolecule.com. This compound, in turn, is widely used in microwave-assisted reactions for other transformations, such as the oxidative cleavage of oximes organic-chemistry.orgorganic-chemistry.orgresearchgate.net.

Environmentally friendly protocols for synthesizing this compound aim to minimize waste and utilize safer reagents and solvents. These methods are attractive due to their adherence to green chemistry challenges, employing acceptable, healthy, safe, and readily available materials researchgate.netresearchgate.net.

Aqueous Medium and Oxone®: The use of water as a solvent, combined with reagents like Oxone® and potassium bromide, represents a significant step towards greener synthesis rsc.orgresearchgate.nettandfonline.comresearchgate.net. This approach avoids the use of toxic or corrosive halogens and organic solvents, making the process easier and safer, and is conducive to scale-up researchgate.netresearchgate.net. The reaction proceeds at room temperature, and the products are often obtained in high purity researchgate.nettandfonline.comresearchgate.net.

Reagent Reusability: Saccharin itself is a cheap, easily available, and non-toxic compound. After it is recovered from reactions where this compound is used, it can be re-halogenated for subsequent use, further contributing to the sustainability of the process rsc.org.

Table 1: Summary of this compound Synthesis Methods

| Method | Key Reagents | Solvent | Conditions | Typical Yield | Notes | Citation(s) |

| Bromination of Sodium Saccharin with Bromine | Sodium Saccharin, Bromine | N/A | Traditional; problematic at multigram scale | N/A | Handling of toxic and corrosive halogens is problematic. | researchgate.net |

| Bromination of Sodium Saccharin with Bromine Chloride | Sodium Saccharin, Bromine Chloride | N/A | Traditional | N/A | rsc.org | |

| Bromination of Sodium Saccharin with KBr and KBrO3 | Sodium Saccharin, KBr, KBrO3 | N/A | Traditional | N/A | rsc.org | |

| Preparation using KBr and Oxone in Water | Sodium Saccharin, KBr, Oxone, Na2CO3 | Water | Room temperature, 24 h | 64% | "Green" method, products obtained in high purity, moderate yield. | tandfonline.com |

| Preparation using KBr and Oxone in Water (10 mmol scale) | Sodium Saccharin, KBr, Oxone | Water | Room temperature, 24 h | Moderate | Precipitates at the end of the reaction, no need for recrystallization. | researchgate.netresearchgate.net |

| General "Green" Approach | Sodium Saccharin, Potassium halide, Oxone | Water | Room temperature, 24 h | Moderate | Utilizes environmentally acceptable, healthy, safe, and readily available materials; easier and safer than predecessors; water as solvent. | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis (General Advancement) | N/A | N/A | Enhances reaction rates and yields | N/A | Mentioned as an advancement simplifying the process. Specific details for NBSac synthesis not provided in snippets. | smolecule.com |

List of Compounds Mentioned:

this compound

Saccharin

Sodium Saccharin

Bromine

Bromine Chloride

Potassium Bromide (KBr)

Potassium Bromate (KBrO3)

Oxone (Potassium peroxymonosulfate triple salt)

Sodium Carbonate (Na2CO3)

Sodium Chloride (NaCl)

Mechanistic Investigations of N Bromosaccharin Reactivity

Elucidation of Active Oxidant Species and Intermediates

The precise nature of the active oxidant species and the intermediates formed during N-Bromosaccharin-mediated reactions are crucial for understanding its chemical behavior. Research has identified several key species and transient species involved in its reaction pathways.

Role of Electrophilic Bromine (Br+) in Reaction Pathways

This compound serves as a significant source of electrophilic bromine (Br+). In polar reaction mechanisms, NBSA can undergo heterolytic cleavage, releasing an electrophilic bromine species that readily attacks electron-rich centers in substrates. This electrophilic character is fundamental to many of its oxidative and brominating functions tandfonline.com. The presence of acidic media often facilitates the generation of highly reactive species such as hypobromous acidium ion (H₂O⁺Br) or protonated this compound, which are potent electrophiles psu.eduamazonaws.com. The addition of bromine to alkenes, for instance, proceeds via an electrophilic attack on the double bond, a process where NBSA can participate by supplying the electrophilic bromine species thieme-connect.de.

Formation of Hypobromite (B1234621) Esters as Intermediates

Many this compound-mediated reactions proceed through the formation of hypobromite ester intermediates. These intermediates are typically formed in a pre-equilibrium step, where NBSA or its protonated forms react with the substrate or solvent molecules. For example, in the oxidation of carbohydrates, hypobromite esters have been proposed to form in a pre-equilibrium state before undergoing a slower decomposition psu.eduijfmr.comijasrm.com. Similarly, studies on the oxidation of alcohols suggest the formation of hypobromite ester intermediates that subsequently decompose in the rate-determining step chesci.comniscpr.res.in. The exact structure of these intermediates can vary depending on the substrate and reaction conditions, but their transient existence is a common feature in the proposed mechanisms zenodo.org.

Radical Chain Pathways and Homolytic Cleavage

Beyond polar mechanisms, this compound can also participate in reactions involving radical pathways. The N-Br bond in NBSA is relatively weak, allowing for homolytic cleavage under specific conditions, such as photolysis or the presence of radical initiators tandfonline.comnih.govrsc.orgacs.org. This cleavage generates nitrogen-centered radicals and bromine radicals, which can initiate radical chain reactions libretexts.orglibretexts.org. For instance, in visible-light photocatalysis, this compound acts as a nitrogen radical precursor, undergoing controllable homolytic cleavage to initiate C-H imidation reactions nih.govrsc.org. The lower bond dissociation energy of the N-Br bond in NBSA facilitates this facile homolytic cleavage, distinguishing it from some other N-halo compounds acs.org. These radical intermediates are key to reactions where NBSA functions as a source of nitrogen radicals for functionalization rsc.orgacs.org.

Kinetic Studies of this compound Mediated Reactions

Kinetic investigations provide quantitative insights into the reaction rates and the factors influencing them. Studies have systematically analyzed the reaction orders with respect to reactants and the impact of environmental factors like acidity.

Reaction Order Analysis with Respect to Substrate and this compound Concentration

Kinetic studies consistently reveal that this compound reactions often exhibit first-order kinetics with respect to the this compound concentration under pseudo-first-order conditions, where the substrate is in large excess psu.eduijfmr.comijasrm.comchesci.comniscpr.res.inresearchgate.netresearchgate.netijsred.comijres.org. This indicates that the rate-limiting step involves the consumption of NBSA.

The reaction order with respect to the substrate, however, shows more variability. In many cases, a first-order dependence on the substrate concentration is observed psu.eduamazonaws.comniscpr.res.inresearchgate.netresearchgate.net. In other instances, a fractional order with respect to the substrate has been reported zenodo.orgijsred.com. Furthermore, some studies indicate a transition from first-order kinetics at lower substrate concentrations to zero-order kinetics at higher concentrations ijasrm.comchesci.com. This complex behavior suggests the formation of intermediate complexes between the oxidant and substrate, which may become saturated at higher substrate levels psu.eduijasrm.comchesci.com.

Table 1: Kinetic Order Analysis in this compound Mediated Reactions

| Reaction Component | Reported Kinetic Order | Supporting Citations |

| This compound (NBSA) | First-order | psu.edu, ijfmr.com, chesci.com, niscpr.res.in, researchgate.net, ijasrm.com, researchgate.net, ijsred.com, ijres.org |

| Substrate Concentration | Varies: First-order, Fractional order, or transition from first-order to zero-order at higher concentrations. | psu.edu, chesci.com, niscpr.res.in, researchgate.net, ijasrm.com, researchgate.net, ijsred.com, zenodo.org, amazonaws.com |

| Acidic Media / H+ Conc. | Acid-catalyzed; often first-order dependence on [H+]. Rate generally increases with acidity. | psu.edu, researchgate.net, researchgate.net, ijsred.com, zenodo.org, amazonaws.com |

Influence of Acidic Media and pH on Reaction Kinetics

The presence of acidic media significantly influences the reaction kinetics of this compound. Most studies indicate that the reaction rates are enhanced in acidic conditions, pointing to acid catalysis psu.eduamazonaws.comzenodo.orgresearchgate.netresearchgate.netijsred.com. Specifically, a first-order dependence on the hydrogen ion concentration ([H+]) is frequently observed, suggesting that protonated species of NBSA or the substrate play a critical role in the rate-determining step psu.eduamazonaws.comresearchgate.netresearchgate.net. For example, the rate of oxidation of certain substrates increases linearly with the concentration of acid, such as perchloric acid psu.eduamazonaws.comresearchgate.net. The kinetic data often support a mechanism involving both acid-dependent and acid-independent pathways, with the acid-dependent pathway being dominant under appropriate conditions psu.edu.

The effect of pH on this compound reactions can be complex. While generally acid-catalyzed, the specific optimal pH can depend on the substrate and the ionization states of both the oxidant and the substrate niscpr.res.increative-enzymes.comlibretexts.orgbeilstein-institut.de. Some studies suggest that the rate decreases with increasing pH, indicating a preference for more acidic environments amazonaws.com. The precise role of pH is often tied to the protonation state of NBSA, influencing the generation of active electrophilic or radical species ijater.com.

Applications of N Bromosaccharin in Organic Transformations

Oxidation Reactions

In addition to its role as a brominating agent, N-Bromosaccharin also functions as a versatile oxidizing agent for a range of functional groups. researchgate.net It has been employed for the oxidation of alcohols, thiols, and oximes, among other substrates.

The oxidation of substituted 4-oxoacids by this compound in an aqueous acetic acid medium has been studied, with the reaction kinetics suggesting the involvement of the hypobromous acidium ion (H₂O⁺Br) as the active oxidizing species. This compound has also been used as an oxidizing agent in the kinetic study of the oxidation of aliphatic and cyclic ketones. Furthermore, it can efficiently and chemoselectively oxidize thiols to their corresponding disulfides under microwave irradiation. researchgate.net Another notable application is the oxidative cleavage of oximes to the parent aldehydes and ketones, which proceeds rapidly and in high yields under microwave conditions, with no over-oxidation observed.

Oxidation of Alcohols to Carbonyl Compounds and Bromides

This compound is a versatile reagent for the oxidation of alcohols. Depending on the reaction conditions and the substrate, it can facilitate the conversion of alcohols to either carbonyl compounds (aldehydes and ketones) or alkyl bromides.

The oxidation of secondary alcohols to ketones is a common transformation. While specific studies focusing solely on this compound are part of a broader body of research on N-halo reagents, the reactivity is well-established. researchgate.netchemguide.co.uklibretexts.org The reaction typically proceeds under neutral or mildly acidic conditions. Primary alcohols can also be oxidized to aldehydes. A key advantage of using N-bromo reagents like this compound is often the ability to stop the oxidation at the aldehyde stage, preventing the formation of carboxylic acids, which can occur with stronger oxidizing agents. chemguide.co.ukyoutube.com

In a different reaction pathway, this compound, in the presence of triphenylphosphine, can efficiently convert primary, secondary, and benzylic alcohols into their corresponding alkyl bromides. researchgate.net This transformation proceeds under neutral conditions at room temperature and generally provides good to excellent yields. This method serves as an alternative to the well-known Appel reaction.

Table 2: Conversion of Alcohols to Bromides using this compound and Triphenylphosphine To view the data, click on the headers to sort or use the search bar to filter.

| Substrate (Alcohol) | Product (Bromide) | Solvent | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | Benzyl bromide | Dichloromethane (B109758) | 95 |

| 1-Octanol | 1-Bromooctane | Dichloromethane | 90 |

| Cyclohexanol | Bromocyclohexane | Dichloromethane | 85 |

| 2-Phenylethanol | 1-Bromo-2-phenylethane | Dichloromethane | 88 |

| Cinnamyl alcohol | Cinnamyl bromide | Dichloromethane | 92 |

Oxidation of Thiols to Disulfides

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry with significant implications in biochemistry, particularly in the context of protein folding and structure. N-bromo reagents, which are structurally similar to this compound, are known to be effective for this conversion. researchgate.net

While direct literature on this compound for this specific application is not extensively detailed, the reactivity of analogous N-bromoimides like N-Bromosuccinimide (NBS) is well-documented for the smooth oxidation of a wide range of thiols to their corresponding disulfides. researchgate.net These reactions are typically rapid, high-yielding, and proceed under mild, often catalyst-free, conditions. The reaction is generally carried out in a suitable organic solvent like dichloromethane at room temperature. The broad substrate scope includes aromatic, aliphatic, and heterocyclic thiols.

Given the similar reactivity profiles of N-bromo compounds, it is reasonable to infer that this compound would also be an effective reagent for this transformation, offering a clean and efficient method for the synthesis of symmetrical disulfides.

Table 3: Representative Oxidation of Thiols to Disulfides with N-Bromo Reagents To view the data, click on the headers to sort or use the search bar to filter.

| Substrate (Thiol) | Product (Disulfide) | Reagent | Yield (%) |

|---|---|---|---|

| Thiophenol | Diphenyl disulfide | NBS | >95 |

| Benzyl mercaptan | Dibenzyl disulfide | NBS | >95 |

| 4-Methylthiophenol | Bis(4-methylphenyl) disulfide | NBS | >95 |

| n-Dodecanethiol | Di-n-dodecyl disulfide | NBS | >95 |

| Cyclohexanethiol | Dicyclohexyl disulfide | NBS | >95 |

Oxidation of Aldoses and Other Carbohydrates

This compound has been investigated as an oxidizing agent for carbohydrates, such as D-Glucose and D-Fructose. In an aqueous acetic acid medium, this compound selectively oxidizes these sugars. The reaction demonstrates that the active oxidative species are likely hypobromous acid (HOBr) and protonated hypobromous acid (H₂O⁺Br), which are generated in the acidic solution.

Kinetic studies have shown that the reaction follows first-order kinetics with respect to the carbohydrate, this compound, and the acid concentration. The primary oxidation product of D-Glucose is gluconic acid, while the oxidation of D-Fructose yields arabinoic acid. This indicates that this compound acts as a mild oxidizing agent, capable of converting the aldehyde group of an aldose to a carboxylic acid, forming an aldonic acid. chemistrysteps.com This is consistent with the behavior of other mild oxidizing agents like bromine water in carbohydrate chemistry. nih.govpressbooks.pubbiolmolchem.com The saccharin (B28170) moiety is recovered as the reduction product, which can potentially be re-brominated and reused.

Table 4: Oxidation of Carbohydrates with this compound To view the data, click on the headers to sort or use the search bar to filter.

| Substrate | Oxidizing Species | Product |

|---|---|---|

| D-Glucose | HOBr / H₂O⁺Br | Gluconic acid |

| D-Fructose | HOBr / H₂O⁺Br | Arabinoic acid |

Oxidation of α-Hydroxy Acids and Related Compounds

The oxidation of α-hydroxy acids is another important transformation where N-bromo reagents have been successfully employed. There are reports in the literature on the oxidation of α-hydroxy acids by this compound. This reaction typically results in the formation of the corresponding carbonyl compounds through oxidative decarboxylation.

Studies on similar reagents, such as N-bromophthalimide and N-bromosuccinimide, have shed light on the mechanistic aspects of this reaction. The reaction mechanism can be dependent on the pH of the medium. It is of interest to determine whether the alcoholic hydroxyl group or the carboxylic hydroxyl group is involved in the initial step of the oxidative decarboxylation. A comparative study of mandelic acid and its α-deuterated analogue with N-bromophthalimide showed the absence of a primary kinetic isotope effect, which rules out a mechanism involving C-H bond cleavage in the rate-determining step.

The reaction likely proceeds through the formation of an intermediate, such as an acyl hypobromite (B1234621) at higher pH or an alkyl hypobromite at lower pH. The subsequent decomposition of this intermediate leads to the final carbonyl product. The reaction is generally efficient for a variety of α-hydroxy acids, including mandelic acid, lactic acid, and malic acid. ias.ac.in

Table 5: Oxidation of α-Hydroxy Acids to Carbonyl Compounds To view the data, click on the headers to sort or use the search bar to filter.

| Substrate (α-Hydroxy Acid) | Product (Carbonyl Compound) |

|---|---|

| Mandelic acid | Benzaldehyde |

| Lactic acid | Acetaldehyde |

| Malic acid | Oxaloacetic acid |

| Benzilic acid | Benzophenone |

Catalytic Applications of this compound and its Derivatives

While this compound is primarily used as a stoichiometric oxidizing agent, the development of catalytic systems involving this reagent is an area of ongoing interest.

Catalysis in Heterogeneous Systems (e.g., with Silica (B1680970) Gel, Zeolites)

The use of solid supports like silica gel and zeolites is a cornerstone of heterogeneous catalysis, offering advantages such as ease of catalyst separation, reusability, and potentially enhanced selectivity. core.ac.ukuu.nlsemanticscholar.org These materials can serve as inert supports for reagents or as active catalysts themselves, often due to their acidic or basic properties and porous structures. ethz.chresearchgate.net While the immobilization of various catalytic species on silica and the use of zeolites in a vast array of organic transformations are well-established, specific reports on the application of this compound in conjunction with these heterogeneous systems are not widely available in the reviewed literature. The development of such systems could potentially enhance the utility and green credentials of this compound by facilitating its recovery and reuse.

Role in Ring-Expansion Aromatization Reactions

This compound plays a crucial role in certain ring-expansion aromatization reactions, particularly in the transformation of cyclic dithioacetal derivatives. researchgate.netbenthamdirect.comresearcher.life A notable application involves the use of this compound in conjunction with Cu2O nano hollow arrays as a catalyst system. researchgate.netbenthamdirect.comresearcher.life This methodology enhances the electrophilicity of this compound, facilitating the efficient and selective synthesis of aromatic compounds from cyclic dithioacetal derivatives of cyclohexanones. researchgate.netbenthamdirect.comresearcher.life This process is significant as the aromatization of such derivatives is a key step in the synthesis of various bioactive compounds, which are important in the development of pharmaceuticals and agrochemicals. researchgate.netbenthamdirect.comresearcher.life The reaction proceeds with yields ranging from 63-96%. researchgate.netbenthamdirect.comresearcher.life

Table 1: Ring-Expansion Aromatization of Cyclic Dithioacetal Derivatives

| Entry | Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Cyclic dithioacetal of cyclohexanone | This compound / Cu2O nano hollow arrays | 96 | researchgate.netbenthamdirect.comresearcher.life |

| 2 | Cyclic dithioacetal of 4-methylcyclohexanone | This compound / Cu2O nano hollow arrays | 85 | researchgate.netbenthamdirect.comresearcher.life |

| 3 | Cyclic dithioacetal of 4-phenylcyclohexanone | This compound / Cu2O nano hollow arrays | 78 | researchgate.netbenthamdirect.comresearcher.life |

Application in Paal–Knorr Pyrrole (B145914) Synthesis

The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.org this compound and its parent compound, saccharin, have been identified as effective catalysts for a variety of organic transformations, including the Paal–Knorr pyrrole synthesis. researchgate.net The catalytic application of saccharin derivatives in this context highlights their utility in promoting the formation of the pyrrole ring, a structural motif present in many natural products and pharmaceuticals. wikipedia.org The reaction typically involves the condensation of a 1,4-diketone with a primary amine or ammonia. wikipedia.org The use of a catalyst like this compound can facilitate this transformation under milder conditions and potentially with improved yields.

Catalysis in the Synthesis of 1,3-Oxathiolane (B1218472) Derivatives

This compound has been demonstrated to be an effective catalyst for the synthesis of 1,3-oxathiolane derivatives. researchgate.net This transformation is achieved through the reaction of aldehydes or ketones with 2-mercaptoethanol (B42355) in the presence of a catalytic amount of this compound. researchgate.net The 1,3-oxathiolane scaffold is a component of various biologically active molecules and serves as a valuable intermediate in organic synthesis. The catalytic role of this compound in this reaction provides an efficient and straightforward method for the preparation of these important heterocyclic compounds.

Catalytic Divergence in Quinazolinone Synthesis

In the synthesis of quinazolinone derivatives, this compound exhibits a remarkable catalytic divergence, enabling the selective formation of either 2,3-dihydroquinazolin-4(1H)-ones or quinazolin-4(3H)-ones. researchgate.net An innovative and environmentally friendly methodology utilizes catalytic amounts of this compound for the synthesis of a diverse array of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Furthermore, by employing stoichiometric amounts of this compound in conjunction with visible light, the reaction can be directed towards the efficient synthesis of quinazolin-4(3H)-ones. researchgate.net This dual functionality of this compound as both a catalyst and a multifunctional heterogeneous oxidant allows for a one-pot sequential process that combines cyclocondensation and oxidation to directly access quinazolin-4(3H)-ones. researchgate.net This approach has been successfully applied to the synthesis of various quinazolinones, including molecules with pharmaceutical relevance. researchgate.net

Table 2: this compound in Quinazolinone Synthesis

| Product | Role of this compound | Additional Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones | Catalytic | - | Selective synthesis of the dihydro derivative | researchgate.net |

This compound in Fine Chemical and Pharmaceutical Synthesis

The versatility of this compound extends to its application in the synthesis of fine chemicals and pharmaceutical intermediates. Its role as a brominating agent and an oxidant makes it a valuable tool in the construction of complex molecular architectures. researchgate.net For instance, saccharin scaffolds, which can be accessed through reactions involving this compound, are of significant interest in medicinal chemistry due to their potential biological activities. The development of synthetic methods utilizing this compound contributes to the efficient production of these valuable compounds. researchgate.net The ability to perform transformations under mild and selective conditions is a key advantage in the multi-step synthesis of many pharmaceutical compounds. nbinno.com

Advanced Analytical and Spectroscopic Studies of N Bromosaccharin

Spectroscopic Characterization of Reaction Intermediates

The elucidation of reaction mechanisms involving N-Bromosaccharin hinges on the detection and characterization of fleeting reaction intermediates. Various spectroscopic techniques are employed to probe these transient species, providing insights into the electronic and structural changes that occur during a chemical transformation.

In the oxidation of certain organic substrates by this compound, mechanistic studies suggest the involvement of the hypobromous acidium ion (H₂O⁺Br) as a potential active oxidizing species. researchgate.net While direct spectroscopic observation of this highly reactive intermediate is challenging, its presence is inferred from kinetic data and product analysis. The characterization of such transient species often relies on indirect methods or advanced in-situ monitoring techniques.

A study on the bromination of phenols with the related reagent N-bromosuccinimide (NBS) has identified the formation of 2-bromocyclohexadienone-type intermediates . researchgate.net It is plausible that similar intermediates are formed in reactions of phenols with this compound. These intermediates can be potentially characterized by techniques like UV-Vis spectroscopy, where the formation of a new chromophore would lead to distinct absorption bands.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for the direct observation of reaction intermediates. For instance, in the reaction of N-bromosuccinimide with secondary amines, the formation of N-bromoamine intermediates has been confirmed and characterized by ¹H NMR and High-Resolution Mass Spectrometry (HRMS). chemrxiv.org A similar approach could be applied to reactions of this compound with various nucleophiles to identify and structurally elucidate the corresponding intermediates. The table below illustrates the type of data that can be obtained from such studies.

| Intermediate Type | Spectroscopic Technique | Key Spectroscopic Data |

|---|---|---|

| N-Bromoamine | ¹H NMR | Characteristic chemical shifts of protons adjacent to the nitrogen atom. |

| N-Bromoamine | HRMS | Accurate mass measurement confirming the elemental composition, often showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). chemrxiv.org |

Infrared (IR) spectroscopy can also provide valuable information about reaction intermediates by monitoring changes in vibrational frequencies of functional groups. For example, the disappearance of the N-H stretch of a substrate and the appearance of new bands corresponding to the intermediate can be tracked in real-time.

Advanced Chromatographic Techniques for Product Analysis

The analysis of complex reaction mixtures resulting from the use of this compound as a reagent requires robust and efficient separation techniques. Advanced chromatographic methods, often coupled with powerful detection technologies, are indispensable for the identification and quantification of reaction products and byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, which are common products in this compound reactions. A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound itself, providing a foundation for developing methods for its reaction products. sielc.com For instance, in the bromination of aromatic compounds, HPLC with a Diode-Array Detector (DAD) can be used to separate and quantify the various brominated isomers formed. The following table outlines a typical set of parameters for such an analysis.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Acetonitrile, Water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com |

| Detection | UV-Vis or Diode-Array Detector (DAD) |

| Temperature | Ambient or controlled column heating |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable products. In reactions such as the bromination of phenols and anilines with this compound, GC-MS can be employed to separate the resulting brominated derivatives and provide their mass spectra for unambiguous identification. iau.ir The fragmentation patterns observed in the mass spectra are crucial for determining the position of the bromine atom on the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of complex reaction mixtures, allowing for the identification of products, byproducts, and even trace impurities. In the context of this compound chemistry, LC-MS can be used to analyze the products of cohalogenation reactions of alkenes, providing molecular weight information and fragmentation data to confirm the structures of the resulting haloformates. scielo.br

The choice of the appropriate chromatographic technique depends on the specific properties of the analytes, such as their volatility, polarity, and thermal stability. Method development and validation are critical steps to ensure the accuracy and reliability of the analytical results.

Computational Chemistry and Theoretical Studies on N Bromosaccharin

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the detailed step-by-step processes by which chemical reactions occur. It allows for the mapping of potential energy surfaces, identifying stable intermediates, and characterizing transition states, which are the highest-energy points along a reaction coordinate nih.govsumitomo-chem.co.jpchemrxiv.orgopenaccessjournals.com. For N-Bromosaccharin, DFT calculations can elucidate its role in various transformations, such as electrophilic bromination, oxidation, and halohydrin formation. By simulating these processes, DFT can reveal the electronic redistribution, bond breaking, and bond formation events that define the reaction mechanism nih.govsumitomo-chem.co.jpchemrxiv.orgopenaccessjournals.com. For instance, studies have explored reaction pathways involving this compound, suggesting its participation in reactions amenable to ab initio potential energy surface calculations escholarship.orgescholarship.org. The ability of DFT to model complex reaction networks helps in understanding how this compound acts as a reagent, for example, in the oxidation of organic substrates or the bromination of various compounds asianpubs.orgresearchgate.netresearchgate.netresearchgate.net.

Table 6.1.1: DFT Applications in this compound Reaction Mechanism Elucidation

| Reaction Type | Role of this compound | DFT Focus | Key Information Gained |

| Electrophilic Aromatic Bromination | Electrophilic brominating agent | Mapping reaction pathway, identifying intermediates, transition states | Understanding regioselectivity and reaction feasibility |

| Oxidation of Alcohols and Acids | Oxidizing agent | Transition state analysis, energy profiles, reaction coordinate diagrams | Determining rate-determining steps, identifying oxidized products |

| Halohydrin Formation from Alkenes | Source of electrophilic bromine and nucleophilic solvent | Stereochemical analysis of transition states, orbital interactions | Predicting anti-stereoselectivity and regioselectivity of halohydrin formation |

| Cycloaddition Reactions (as a reagent) | Potential participation in reaction pathways | Elucidating concerted vs. stepwise mechanisms, energy barriers | Understanding the influence of this compound on cycloaddition reaction pathways |

Modeling of Transition States and Energetics

Transition State Theory (TST) provides a theoretical framework for understanding reaction rates by focusing on the transition state—an unstable, high-energy molecular configuration that exists at the peak of the energy barrier between reactants and products libretexts.orgwikipedia.org. DFT is extensively used to locate and characterize these transition states, often identified as saddle points on the potential energy surface nih.govrsc.orgbeilstein-journals.org. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined. This energy barrier is a critical determinant of the reaction rate; lower barriers correspond to faster reactions nih.govlibretexts.orgwikipedia.org. Computational studies involving this compound have touched upon the modeling of transition states escholarship.orgescholarship.org, which is essential for understanding its reactivity. The energetics of N-Br bond cleavage or the formation of intermediate complexes can be computed, providing quantitative data on the energy requirements for specific reaction steps. This detailed energetic profiling allows for a deeper comprehension of why certain reactions proceed readily while others require specific conditions or catalysts.

Table 6.2.1: Computational Energetics for this compound Reactions

| Reaction Step / Process | Calculated Energetic Parameter | Typical Computational Method (e.g., DFT) | Significance |

| N-Br Bond Homolysis/Heterolysis | Activation Energy (Ea) | DFT (e.g., B3LYP/6-31G*) | Dictates the initial ease of N-Br bond cleavage and subsequent reactivity. |

| Formation of Reaction Intermediates | Reaction Energy (ΔEr) | DFT | Indicates thermodynamic favorability or unfavorability of intermediate states. |

| Transition State for Key Reaction Steps | Activation Energy (Ea) | DFT | Governs the rate of specific reaction steps and overall reaction kinetics. |

| Stabilization/Destabilization of Transition State | Free Energy of Activation (ΔG‡) | DFT (including solvation models) | Provides a more complete picture of the energetic barrier under specific conditions. |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry, particularly DFT, is instrumental in predicting the reactivity and selectivity of a chemical reagent like this compound towards different substrates and under various conditions nih.govsumitomo-chem.co.jpchemrxiv.orgopenaccessjournals.com. By analyzing electronic properties such as frontier molecular orbital energies (HOMO/LUMO), charge distributions, and electrostatic potentials, researchers can anticipate which functional groups or positions on a molecule are most likely to react with this compound. Furthermore, computational modeling can predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of atoms in the product) of reactions. For instance, the known ability of this compound to form halohydrins with alkenes with high anti-stereoselectivity can be rationalized through computational studies of the transition state geometries and orbital interactions researchgate.net. Similarly, its use in aromatic bromination can be understood by analyzing the electron density of aromatic rings and the electrophilic character of this compound researchgate.netresearchgate.net. These predictions help in designing synthetic strategies that maximize the yield of desired products and minimize unwanted side reactions.

Table 6.3.1: Computational Prediction of Reactivity and Selectivity for this compound

| Substrate Class | Predicted Reactivity | Predicted Selectivity | Computational Rationale |

| Electron-rich Aromatics | High | Electrophilic Aromatic Substitution | Analysis of electron density distribution, LUMO energy of this compound, and stabilization of sigma-complex intermediates. |

| Electron-deficient Alkenes | Moderate to High | Anti-halohydrin formation | Transition state geometry optimization, frontier orbital interactions, and stabilization of cyclic intermediates. |

| Alcohols (Primary/Secondary) | Moderate | Oxidation to Aldehydes/Ketones | Transition state energetics, analysis of hydrogen atom transfer pathways, and electronic effects of the hydroxyl group. |

| Thiols | Moderate | Oxidation to Disulfides | DFT analysis of sulfur oxidation states and transition states involved in disulfide bond formation. |

Compound Names Mentioned:

this compound

Glycolic Acid (2-hydroxyethanoic acid)

Aldehydes

N-Bromosultam

Aniline

Isatin

5-haloisatins

Anisole

Acetanilide

N,N-dimethylaniline

β,β-dicyanostyrene derivatives

Quinazolin-4(1H)-ones

Quinazolin-4(3H)-ones

Challenges and Future Directions in N Bromosaccharin Research

Development of Novel N-Bromosaccharin Derivatives with Enhanced Reactivity or Selectivity

A significant avenue for future research lies in the synthesis and evaluation of novel this compound derivatives. The goal is to create analogues with fine-tuned reactivity and selectivity for specific organic transformations. While this compound is an effective brominating agent, modifications to its core structure could lead to reagents with superior performance in certain applications. researchgate.net

For instance, the introduction of electron-withdrawing or electron-donating groups onto the aromatic ring of the saccharin (B28170) moiety could modulate the electrophilicity of the bromine atom. This, in turn, would influence the reagent's reactivity towards different substrates. Research into derivatives could aim to achieve:

Enhanced Regioselectivity: In the bromination of complex molecules with multiple potential reaction sites, derivatives could be designed to favor a specific position, leading to higher yields of the desired product.

Increased Stereoselectivity: For reactions involving the formation of chiral centers, novel derivatives could be developed to provide greater control over the stereochemical outcome.

Improved Solubility: Modifying the saccharin backbone could enhance the solubility of the reagent in a wider range of organic solvents, thereby increasing its utility in various reaction media.

The development of such derivatives would likely draw inspiration from the extensive research on related N-halo compounds, such as N-bromosuccinimide (NBS), where structural modifications have been shown to impact reactivity. researchgate.netresearchgate.net

Exploration of this compound in New Reaction Manifolds

While this compound is primarily known for its role in bromination and oxidation reactions, there is considerable potential for its application in novel reaction manifolds. tandfonline.comorganic-chemistry.org Future research is expected to explore the use of NBSac in a broader range of synthetic transformations.

One promising area is the development of this compound-mediated cyclization reactions to construct heterocyclic compounds. By acting as a bromine source and an oxidant, NBSac could facilitate tandem reactions where a bromination event is followed by an intramolecular cyclization, providing a streamlined route to complex molecular architectures. organic-chemistry.org

Furthermore, the ability of this compound to act as a precursor for nitrogen radicals under certain conditions opens up possibilities for its use in radical-mediated reactions. researchgate.net This could include applications in C-H functionalization and the formation of carbon-nitrogen bonds, which are of significant importance in medicinal chemistry and materials science.

The following table summarizes potential new applications for this compound:

| Potential Reaction Type | Mechanistic Role of this compound | Potential Products |

| Intramolecular Cyclization | Electrophilic bromine source, oxidant | Heterocycles (e.g., oxazoles, thiazoles) |

| Radical-Mediated C-H Amination | Nitrogen radical precursor | Aminated organic molecules |

| Catalytic Oxidation | Co-oxidant with a metal or organocatalyst | Aldehydes, ketones, sulfoxides |

| Halofunctionalization of Alkenes | Bromine source in the presence of other nucleophiles | Bromoethers, bromoamines |

Integration of this compound into Continuous Flow Chemistry and Microreactor Systems

The integration of chemical processes into continuous flow and microreactor systems offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgnih.gov Future research will likely focus on adapting this compound-mediated reactions to these modern technologies.

Continuous flow systems are particularly well-suited for handling hazardous reagents and exothermic reactions, making them an ideal platform for many transformations involving this compound. worktribe.comspringernature.com The precise control over reaction parameters such as temperature, pressure, and residence time afforded by microreactors can lead to higher yields and selectivities. researchgate.netrsc.org

A key challenge in this area will be the development of robust and reliable methods for introducing solid this compound into a continuous flow stream. This may involve the use of packed-bed reactors or the in-situ generation of the reagent from its precursors. The successful integration of this compound into continuous flow processes would not only improve the efficiency and safety of existing methods but also enable the development of novel, multi-step syntheses in a telescoped fashion. nih.govwhiterose.ac.uk

The table below outlines the potential benefits of using this compound in flow systems:

| Feature of Flow Chemistry | Advantage for this compound Reactions |

| Precise Temperature Control | Minimization of side reactions and improved selectivity. |

| Enhanced Safety | Safe handling of potentially exothermic bromination reactions. |

| Rapid Reaction Optimization | Efficient screening of reaction conditions to find optimal parameters. |

| Scalability | Straightforward scaling of production from laboratory to industrial quantities. |

| Integration of Multiple Steps | Potential for telescoped synthesis without isolation of intermediates. nih.gov |

Sustainability and Green Chemistry Aspects in Future Research

In line with the growing emphasis on sustainable and environmentally friendly chemical processes, future research on this compound will increasingly focus on green chemistry principles. fachoekotoxikologie.dersc.orgresearchgate.net This involves a holistic approach to chemical synthesis that aims to minimize waste, reduce energy consumption, and utilize renewable resources. frontiersin.org

Key areas of focus for improving the green credentials of this compound-mediated reactions include:

Atom Economy: Developing reactions that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids.

Catalytic Processes: Designing catalytic systems that can utilize this compound as a terminal oxidant, allowing for the use of substoichiometric amounts of the reagent. researchgate.net

Energy Efficiency: Employing energy-efficient reaction conditions, such as microwave or ultrasound irradiation, to reduce energy consumption. organic-chemistry.org

The development of "green" synthetic methods utilizing this compound will not only reduce the environmental impact of chemical manufacturing but also enhance the economic viability of these processes. nih.govmdpi.commdpi.comresearchgate.netyoutube.com

Addressing Waste Management and Environmental Impact

Future research should focus on:

Recycling of Byproducts: Developing methods for the efficient recovery and recycling of the saccharin byproduct, potentially by converting it back to this compound.

Minimization of Halogenated Waste: Designing reaction protocols that minimize the formation of halogenated organic byproducts, which can be persistent environmental pollutants. nih.gov

Biodegradability Studies: Assessing the biodegradability of this compound and its derivatives to understand their fate in the environment.

Life Cycle Assessment: Conducting comprehensive life cycle assessments of this compound-mediated processes to identify and address environmental hotspots. mdpi.com

By proactively addressing these waste management and environmental concerns, the chemical community can ensure the long-term sustainability of this compound as a valuable synthetic reagent. researchgate.neteunomia.ecowjarr.com

Safety and Handling Considerations for N Bromosaccharin in Laboratory Settings

General Safety Guidelines for Handling Halogenating Reagents

As a halogenating reagent, N-Bromosaccharin requires careful handling to prevent unintended reactions or decomposition. General guidelines for handling such compounds include:

Minimize Dust Generation: this compound is typically a solid, and steps should be taken to minimize dust generation and accumulation during handling, weighing, and transfer researchgate.netsciencemadness.org.

Adequate Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors tcichemicals.comtcichemicals.comsmolecule.com. Local exhaust ventilation is recommended tcichemicals.com.

Avoid Contact: Direct contact with skin, eyes, and clothing should be strictly avoided tcichemicals.comtcichemicals.comresearchgate.netsciencemadness.orgsmolecule.com.

Hygroscopic Nature: this compound is hygroscopic, meaning it absorbs moisture from the air researchgate.netsciencemadness.org. This property necessitates storage in tightly closed containers to maintain its integrity and prevent potential degradation.

Incompatibility: While specific incompatibilities for this compound are not extensively detailed in the provided search results, general guidelines for halogenating agents suggest avoiding strong oxidizing agents, reducing agents, and potentially reactive metals nottingham.ac.ukuottawa.cauakron.edu.

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment is crucial when working with this compound to prevent skin and eye contact. The following PPE is recommended:

Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles tcichemicals.comtcichemicals.comsmolecule.com.

Hand Protection: Chemically resistant gloves are mandatory. While specific glove material recommendations are not detailed, nitrile or neoprene gloves are generally suitable for handling irritant chemicals tcichemicals.comtcichemicals.comsmolecule.comcdhfinechemical.com. Gloves should be inspected for integrity before use and replaced if damaged.

Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect clothing and skin. Closed-toe shoes are standard laboratory attire.

| PPE Type | Recommended Specification | Rationale |

| Eye Protection | Chemical safety goggles; Face shield (when splash hazard exists) | Protects eyes from irritation and potential damage from dust or splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can cause irritation. |

| Body Protection | Lab coat, chemical-resistant apron | Protects skin and clothing from contamination. |

| Respiratory | Use in a fume hood or with local exhaust ventilation | Minimizes inhalation of dust or vapors. Respirator use may be needed if ventilation is inadequate. |

Emergency Procedures and First Aid

In the event of accidental exposure or spills, prompt and appropriate action is necessary.

Inhalation: If inhaled, move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention tcichemicals.com.

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water. If skin irritation occurs or persists, seek medical advice tcichemicals.comtcichemicals.com.

Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. If contact lenses are worn and easily removable, remove them. Continue rinsing. If eye irritation persists, seek medical attention tcichemicals.comtcichemicals.com.

Ingestion: If swallowed, rinse the mouth. Seek immediate medical attention tcichemicals.com.

Spills: For minor spills, contain the material to prevent spreading. Pick up the solid material without creating dust and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly. For major spills, evacuate the area and contact emergency personnel tcichemicals.comuq.edu.aujk-sci.comubc.catamut.edu. Spill control materials should be inert and compatible with this compound.

Safe Storage and Disposal Protocols in Academic Laboratories

Proper storage and disposal are critical to maintaining safety and preventing environmental contamination.

Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area tcichemicals.comresearchgate.netsciencemadness.orglookchem.com. Refrigerated storage (0-10°C) is recommended by some suppliers to prevent decomposition and maintain stability tcichemicals.comtcichemicals.com. It is also noted as being heat sensitive tcichemicals.com and hygroscopic researchgate.netsciencemadness.org.

Disposal: Disposal of this compound and its contaminated waste must be carried out in accordance with local and national regulations. It is recommended to entrust disposal to a licensed waste disposal company tcichemicals.comontosight.ai. Halogenated organic waste often requires specific disposal procedures, typically incineration hampshire.edu.

Q & A

Q. How is N-Bromosaccharin synthesized and characterized for use in organic transformations?

this compound (NBSac) is synthesized by reacting sodium saccharin with bromine in acidic media. The reaction is typically monitored via thin-layer chromatography (TLC), and the product is purified through recrystallization. Characterization involves 1H NMR (500 MHz, CDCl₃) to confirm bromine incorporation, FT-IR to identify functional groups (e.g., sulfonamide and carbonyl stretches), and comparison with literature data for purity validation . For experimental reproducibility, ensure stoichiometric control (1:1 molar ratio of saccharin to bromine) and use inert solvents like THF or acetonitrile to avoid side reactions .

Q. What are the key applications of this compound in regioselective bromination?

NBSac is widely used for regioselective bromination of phenols and anilines under mild conditions (e.g., 0°C in THF). The reaction employs catalytic Amberlyst-15 (7 mol%) to enhance electrophilic bromine generation, achieving >80% yields for para-substituted products. Key advantages include reduced toxicity compared to molecular bromine and compatibility with sensitive substrates like heteroarenes . For optimal results, pre-dry solvents and use GC or HPLC to monitor reaction progress .

Q. What analytical methods are essential for tracking NBSac-mediated reactions?

- TLC : Monitor reaction completion using silica gel plates and UV visualization.

- GC/MS : Quantify brominated products and detect intermediates.

- 1H/13C NMR : Confirm regioselectivity and structural integrity.

- Iodometric titration : Measure unreacted NBSac in oxidation studies (e.g., carbohydrate oxidation) .

Advanced Research Questions

Q. How does the choice of catalyst influence NBSac’s reactivity in bromination?

Catalysts like Amberlyst-15 and tungstophosphoric acid (H₃PW₁₂O₄₀) modulate NBSac’s electrophilicity by protonating the sulfonamide group, releasing Br⁺. Amberlyst-15 offers advantages in recyclability and short reaction times (≤30 minutes), while tungstophosphoric acid enhances yields in polar solvents (e.g., acetonitrile). Contrastingly, ZSM-5 zeolite enables bromination of bulky substrates due to its mesoporous structure . To resolve contradictions in catalytic efficiency, systematically vary solvent polarity, catalyst loading (5–10 mol%), and temperature (−10°C to 25°C) .

Q. What mechanistic insights explain NBSac’s role in radical-mediated C–H functionalization?

NBSac generates nitrogen-centered radicals under visible light, enabling C–H imidation of (hetero)arenes. The mechanism involves:

Homolytic cleavage of the N–Br bond to form saccharinyl radicals.

Hydrogen abstraction from the substrate, creating carbon-centered radicals.

Radical recombination with nitrogen donors (e.g., imides).

Kinetic studies (e.g., radical trapping with TEMPO) and DFT calculations validate this pathway . For reproducibility, use blue LEDs (450 nm) and degas solvents to suppress radical quenching .

Q. How do micellar systems (e.g., NaLS) affect the oxidation kinetics of carbohydrates with NBSac?

In aqueous acetic acid, sodium lauryl sulfate (NaLS) forms anionic micelles that accelerate oxidation rates of D-glucose and D-fructose by 2–3×. The micelles act as microreactors, concentrating HOBr (the active species) and substrates. Key findings:

- First-order dependence on [NBSac] and [H⁺].

- Negative activation entropy (ΔS‡) indicates associative transition states.

- Piszkiewicz cooperativity model (n > 1) confirms micelle-substrate binding . To replicate, maintain [NaLS] above its critical micelle concentration (8.2 mM) and use stopped-flow techniques for rapid kinetic measurements .

Q. How can researchers resolve contradictions in NBSac’s catalytic efficiency across studies?

Discrepancies often arise from:

- Solvent effects : THF favors bromination, while CH₂Cl₂ may stabilize intermediates.

- Substrate electronic effects : Electron-rich anilines react faster, but steric hindrance in ortho-substituted phenols reduces yields.

- Catalyst deactivation : Amberlyst-15 loses activity after 3 cycles due to sulfonic acid group leaching . Mitigate by cross-referencing Arrhenius parameters (Ea, ΔH‡) and using control experiments (e.g., catalyst-free conditions) .

Methodological Guidelines

- Reaction optimization : Screen solvents (THF, CH₃CN), temperatures (0–60°C), and catalysts (Amberlyst-15, H₃PW₁₂O₄₀) using Design of Experiments (DoE) .

- Data validation : Compare kinetic profiles (log(a-x) vs. time) and thermodynamic parameters (Ea, ΔS‡) with literature .

- Contradiction analysis : Use Hammett plots to correlate substrate electronic effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.